molecular formula C11H13NO3 B3279718 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 697801-52-8

5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No. B3279718
CAS RN: 697801-52-8
M. Wt: 207.23 g/mol
InChI Key: NZXNJCJLHDHTNS-UHFFFAOYSA-N
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Description

5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one, also known as N-oxide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of benzoxazine and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has neuroprotective effects and can prevent the death of neurons. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of other diseases such as cancer and diabetes.

Mechanism of Action

The mechanism of action of 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is not fully understood. However, studies have shown that this compound can modulate the activity of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in cells. Additionally, 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as cancer and diabetes. Additionally, 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has been shown to have neuroprotective effects and can prevent the death of neurons. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one in lab experiments is its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, which make it a potential candidate for the treatment of diseases such as cancer and diabetes. Additionally, 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
However, one of the limitations of using 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one. One of the most promising directions is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one and its potential applications in the treatment of other diseases such as cancer and diabetes. Furthermore, studies are needed to optimize the synthesis method of this compound to make it more accessible for research purposes.

properties

IUPAC Name

5-methoxy-4,4-dimethyl-1H-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(2)9-7(12-10(13)15-11)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXNJCJLHDHTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2OC)NC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192838
Record name 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

CAS RN

697801-52-8
Record name 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697801-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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